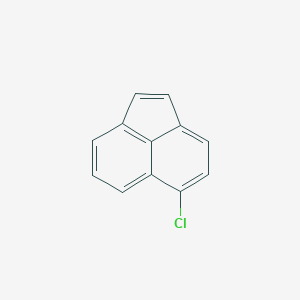
Acenaphthylene, 5-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphthylene, 5-chloro- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 5th position of the acenaphthylene structure. Acenaphthylene itself is known for its yellow crystalline appearance and is used as a building block in various organic semiconductors .
Vorbereitungsmethoden
The preparation of acenaphthylene, 5-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthylene using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom at the 5th position . Industrial production methods often involve the gas-phase dehydrogenation of acenaphthene, followed by chlorination .
Analyse Chemischer Reaktionen
Acenaphthylene, 5-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can yield acenaphthene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acenaphthylene, 5-chloro- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acenaphthylene, 5-chloro- involves its interaction with molecular targets through its aromatic structure. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Acenaphthylene, 5-chloro- can be compared with other similar compounds such as:
Acenaphthene: A more saturated derivative of acenaphthylene, often used in similar applications.
Acenaphthoquinone: An oxidized form of acenaphthylene, used in the synthesis of heterocyclic compounds.
The uniqueness of acenaphthylene, 5-chloro- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
13846-77-0 |
|---|---|
Molekularformel |
C12H7Cl |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
5-chloroacenaphthylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H |
InChI-Schlüssel |
VTEHXZOGYXPKKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=C(C3=C1)Cl)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
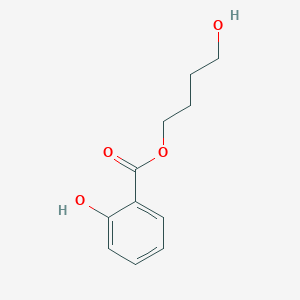
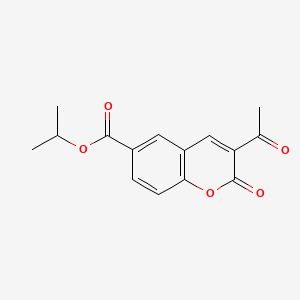

![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

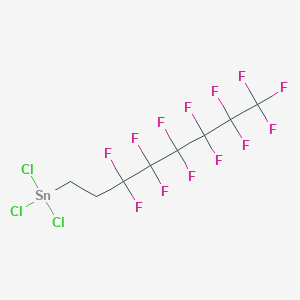
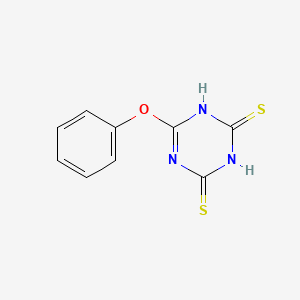
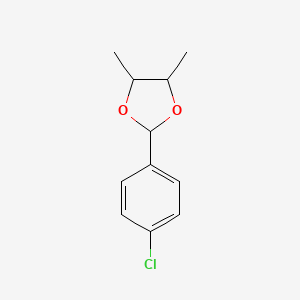
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

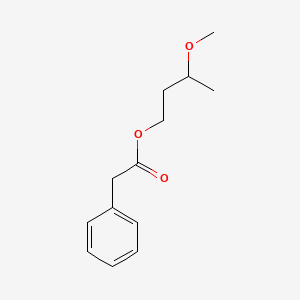
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

